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1H-Phenalen-1-one, 9-hydroxy-

Cat. No.: B1604566
CAS No.: 7465-58-9
M. Wt: 196.20 g/mol
InChI Key: DXBYIIARRIMNFJ-UHFFFAOYSA-N
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Description

Significance of Phenalenone Scaffolds in Organic and Medicinal Chemistry

The phenalenone core structure is a privileged scaffold in both organic and medicinal chemistry due to its inherent biological activity and versatile photophysical properties. nih.gov Phenalenones are a class of natural products found in various plants and fungi, where they often act as phytoalexins, contributing to defense mechanisms. nih.gov This natural precedent has inspired extensive research into their synthetic derivatives for a range of applications.

In medicinal chemistry, the phenalenone framework is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, antiprotozoal, and anticancer properties. ontosight.ainih.govd-nb.info The planar nature of the phenalenone system allows it to interact with biological macromolecules, such as by intercalating with DNA or binding to specific enzyme pockets, which can disrupt cellular processes in pathogens or cancer cells. ontosight.ainih.gov

Furthermore, the phenalenone scaffold is highly valued for its properties as a photosensitizer. nih.govacs.org Upon irradiation with light, it can efficiently generate reactive oxygen species (ROS), particularly singlet oxygen, with a near-unity quantum yield. nih.govacs.org This characteristic is the basis for its application in photodynamic therapy (PDT), a treatment modality where a photosensitizer is activated by light of a specific wavelength to kill cancer cells or microbes. acs.orgbohrium.com The ability to chemically modify the phenalenone core allows researchers to tune its absorption spectrum, solubility, and targeting capabilities, enhancing its efficacy as a PDT agent. acs.orgresearchgate.netnih.gov

Historical Context and Evolution of Research on 9-Hydroxyphenalenone Derivatives

The study of 9-hydroxyphenalenone (9-HP) and its derivatives has evolved significantly since its initial synthesis. Early research focused on establishing its fundamental chemical and physical properties. A common and historically significant synthesis involves a one-pot reaction starting from commercially available 2-methoxynaphthalene (B124790) and cinnamoyl chloride via a Friedel–Crafts acylation, followed by an acid-catalyzed intramolecular Michael addition. acs.orgresearchgate.net

Initial investigations delved into the compound's unique structural characteristics, particularly its tautomerism. The rapid proton transfer between the hydroxyl and carbonyl groups, leading to a symmetric structure on the NMR time scale, was a subject of considerable academic interest. acs.orgacs.org Studies also explored its behavior under external stimuli, such as high pressure, which was found to induce phase transitions. aip.org

Over time, the research focus shifted from the parent compound to its derivatives, aiming to harness and modulate its properties for specific applications. A significant advancement in the synthesis of 9-HP derivatives was the use of modern cross-coupling reactions. For example, the Suzuki coupling of 5-bromo-9-hydroxyphenalenone with various (hetero)aryl boronic acids has enabled the creation of a library of donor-acceptor conjugates without the need to protect the hydroxyl group. nih.gov This modular approach has been crucial for systematically studying how different substituents influence the electronic and photophysical properties of the phenalenone core. nih.govsci-hub.ru The exploration of metal complexes of 9-HP, investigated for their potential in materials science and as cytotoxic agents, represents another key stage in the evolution of this research area. mdpi.comnih.gov

Current Research Frontiers and Unexplored Avenues for 1H-Phenalen-1-one, 9-hydroxy-

Contemporary research on 1H-Phenalen-1-one, 9-hydroxy- is highly interdisciplinary, spanning advanced materials science, medicinal chemistry, and computational studies.

Table 2: Modern Research Applications of 9-Hydroxyphenalenone Derivatives

Research AreaFocusKey Findings & GoalsSource(s)
Medicinal Chemistry Photodynamic Therapy (PDT)Synthesis of derivatives with red-shifted absorption and fluorescence for use as theranostic agents. nih.govacs.orgbohrium.com
Enzyme InhibitionInvestigation as potential inhibitors for targets like protein kinase CK2 and BACE1 for cancer and Alzheimer's disease, respectively. nih.govfrontiersin.org
Antimicrobial AgentsDevelopment of derivatives, including triazolium salts, with potent activity against pathogenic bacteria and protozoa like Leishmania. d-nb.infomdpi.com
Materials Science Organic Electronics (OLEDs)Use of metal complexes (e.g., with Al, Zn, Be) as stable and efficient electron-transporting materials. tandfonline.commdpi.com
Donor-Acceptor SystemsCreation of multifunctional conjugates with tailored photophysical properties for applications in molecular electronics. nih.govsci-hub.ru
Computational Chemistry Quantum DynamicsApplication of machine learning to model intramolecular hydrogen transfer and predict vibrational spectra with high accuracy. acs.orgacs.org

Current Research Frontiers:

Advanced Theranostics: A major frontier is the development of "theranostic" agents for cancer treatment. Researchers are synthesizing 9-HP derivatives that not only generate ROS for PDT but also exhibit fluorescence, allowing for simultaneous imaging and therapy. acs.orgbohrium.com The goal is to create molecules that absorb light in the green or red part of the spectrum for deeper tissue penetration. acs.org

Molecular Electronics and Spintronics: The ability of the phenalenyl system to exist in closed-shell and open-shell (radical) states is being exploited. nih.gov Research is active in designing metal complexes and organic conjugates of 9-HP for applications as molecular conductors, catalysts, and components in spintronic devices. nih.govnih.gov Metal complexes with aluminum, zinc, and beryllium have shown promise as thermally stable electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). tandfonline.com

Computational and AI-Driven Discovery: The integration of machine learning and advanced computational methods is accelerating research. These tools are used to predict the biological targets of phenalenone derivatives, understand complex quantum phenomena like proton tunneling, and efficiently calculate the properties of new molecular designs, reducing the need for extensive experimental work. nih.govacs.orgacs.org

Unexplored Avenues:

Elucidating Biological Mechanisms: While many 9-HP derivatives show potent biological activity, their precise mechanisms of action at the molecular level are often not fully understood. ontosight.aiontosight.ai Further studies are needed to identify specific protein targets and cellular pathways to rationalize their effects and guide the design of more selective drugs.

Expanding the Scope of Metal Complexes: The coordination chemistry of 9-hydroxyphenalenone is rich, but the full potential of its metal complexes remains to be explored. Investigating a wider range of transition metals and lanthanides could lead to novel catalysts, magnetic materials, or luminescent probes.

Improving Bioavailability: For many potent phenalenone derivatives, poor water solubility can be a significant hurdle for clinical development. nih.gov A key challenge and opportunity lie in developing new synthetic strategies or formulation techniques to improve the bioavailability and delivery of these compounds for therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2 B1604566 1H-Phenalen-1-one, 9-hydroxy- CAS No. 7465-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7465-58-9

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxyphenalen-1-one

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H

InChI Key

DXBYIIARRIMNFJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Phenalen 1 One, 9 Hydroxy and Its Derivatives

Oxidative Synthetic Routes and Precursor Transformations

Oxidative reactions are fundamental to the synthesis of 9-hydroxyphenalenone, enabling the formation of the core structure and the introduction of key oxygen-containing functionalities.

Oxidation of 9-Hydroxyphenalenone Precursors (e.g., using KMnO₄, CrO₃)

A prevalent method for preparing 1H-Phenalen-1-one, 9-hydroxy- involves the oxidation of suitable precursors. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for this transformation. These reactions are typically conducted in an acidic medium, often with sulfuric acid (H₂SO₄), which facilitates the oxidation process by protonating intermediates and stabilizing the reaction pathway. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-oxidation to carboxylic acids. libretexts.org This method is scalable and can be adapted for industrial production, with purification of the final product achieved through recrystallization or chromatographic techniques.

Oxidizing AgentTypical ConditionsOutcome
Potassium Permanganate (KMnO₄)Acidic medium (e.g., H₂SO₄), controlled temperatureFormation of 1H-Phenalen-1-one, 9-hydroxy-
Chromium Trioxide (CrO₃)Acidic medium (e.g., H₂SO₄), controlled temperatureFormation of 1H-Phenalen-1-one, 9-hydroxy-

Controlled Hydroxylation Techniques (e.g., H₂O₂ under acidic conditions, enzymatic catalysis)

Controlled hydroxylation offers a milder alternative for introducing the hydroxyl group. One such method utilizes hydrogen peroxide (H₂O₂) under acidic conditions. This approach allows for more selective oxidation, minimizing the formation of byproducts.

Enzymatic catalysis presents an even more refined and environmentally benign strategy for hydroxylation. nih.govresearchgate.net Fungal polyketide synthases and flavin-dependent monooxygenases have been identified as key biocatalysts in the biosynthesis of phenalenones. nih.govresearchgate.net For instance, the FAD-dependent monooxygenase PhnB has been shown to catalyze the C2 aromatic hydroxylation of a prephenalenone intermediate. nih.govresearchgate.netuniprot.org This enzymatic approach offers high regioselectivity and operates under mild conditions, although optimizing reaction parameters to prevent over-oxidation remains a challenge.

Targeted Functionalization Strategies and Derivatization

Beyond the synthesis of the parent compound, significant research has focused on the targeted functionalization of the phenalenone scaffold to modulate its properties.

Chloromethylation and Subsequent Nucleophilic Substitution Reactions

A versatile strategy for functionalization involves the initial chloromethylation of the phenalenone ring system. The Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org This reaction proceeds under acidic conditions where formaldehyde is protonated, rendering its carbon highly electrophilic and susceptible to attack by the aromatic π-electrons. wikipedia.org

The resulting chloromethyl derivatives are valuable intermediates for subsequent nucleophilic substitution reactions. The chloromethyl group can be replaced by a variety of nucleophiles, including hydroxides, to yield the desired 9-hydroxy derivative. matanginicollege.ac.in This two-step process, involving chloromethylation followed by nucleophilic substitution, has been reported to provide high yields, with the hydroxylation step reaching up to 88%. The use of microwave activation in the chloromethylation step can significantly reduce reaction times from hours to minutes and improve yields.

StepReagents/ConditionsKey FeaturesTypical Yield
ChloromethylationPhenalenone, formaldehyde, HCl, microwave activationDrastically reduced reaction time~51%
Nucleophilic SubstitutionChloromethyl phenalenone, aqueous hydroxide, phase-transfer catalysisHigh yields for hydroxylation86-88%

Electrophilic Aromatic Substitution for Regioselective Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route for introducing a wide range of functional groups onto the phenalenone core. masterorganicchemistry.comsolubilityofthings.com The phenalenone ring system is electron-rich and thus susceptible to attack by electrophiles. The inherent directing effects of the existing substituents on the ring guide the position of the incoming electrophile, allowing for regioselective functionalization. masterorganicchemistry.comuni-muenchen.de

Common EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. solubilityofthings.com For example, Suzuki coupling of 5-bromo-9-hydroxyphenalenone with various (hetero)aryl boronic acids has been successfully employed to synthesize a library of 5-aryl-substituted derivatives without the need for protecting the hydroxyl group. sci-hub.ru This highlights the robustness of the phenalenone system and the utility of modern cross-coupling reactions in its functionalization. sci-hub.ru

Strategies for Modifying the Hydroxyl Group (e.g., etherification to disrupt intramolecular hydrogen bonding)

The 9-hydroxyl group is a key feature of the molecule, participating in a strong intramolecular hydrogen bond with the C1-carbonyl group. This interaction significantly influences the molecule's electronic structure and photophysical properties. uchile.cl Strategies aimed at modifying this hydroxyl group, such as etherification, can disrupt this hydrogen bonding and lead to new derivatives with altered characteristics. doi.orguchile.cl

Alkylation of the hydroxyl group to form ethers is a common approach. uchile.cl For example, O-alkylation can be achieved through reactions with alkyl halides. uchile.cl This modification can lead to a red shift in the absorption spectrum and can influence the deactivation pathways of the excited state. uchile.cl The disruption of the intramolecular hydrogen bond can also impact the planarity of the molecule, with bulkier alkoxy substituents inducing torsional strain.

Multi-Step Synthesis of Complex 9-Hydroxyphenalenone Systems

The construction of complex molecular architectures based on the 9-hydroxyphenalenone scaffold often requires sophisticated multi-step synthetic sequences. These strategies are designed to build the core tricyclic system and introduce diverse functional groups at specific positions, enabling the synthesis of targeted natural products or novel materials. Key advanced methodologies include intramolecular annulations, transition-metal-catalyzed cross-coupling reactions, and skeletal rearrangements like carbonyl transposition.

Cascade Friedel-Crafts/Michael Annulation Reactions

A powerful and efficient one-pot strategy for constructing the phenalenone core is through a cascade reaction sequence involving an intermolecular Friedel-Crafts acylation followed by an intramolecular Michael addition. science.govscience.gov This methodology allows for the rapid assembly of the tricyclic system from readily available naphthalene (B1677914) precursors.

The synthesis of 9-hydroxyphenalenone itself can be achieved from 2-methoxynaphthalene (B124790) and cinnamoyl chloride in a one-pot reaction. science.govuea.ac.uk The process is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction proceeds through two key steps:

Friedel-Crafts Acylation: The first addition of AlCl₃ facilitates the acylation of the electron-rich naphthalene ring with the acyl chloride, forming a cinnamoyl-naphthalene intermediate. uea.ac.uk

Intramolecular Michael Addition & Annulation: A subsequent addition of AlCl₃ promotes demethylation of the methoxy (B1213986) group, which is followed by a cyclizing intramolecular Michael addition to form the third ring. uea.ac.uk This cascade concludes with the elimination of the phenyl group from the cinnamoyl moiety to yield the stable phenalenone structure. science.govuea.ac.uk

A similar cascade approach was utilized in the total synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a naturally occurring phenylphenalenone. acs.orgresearchgate.net In this case, a cascade Friedel-Crafts/Michael annulation between 2-methoxynaphthalene and acryloyl chloride was employed to produce 9-methoxyperinaphthanone, a key intermediate for further functionalization. acs.orgresearchgate.netresearchgate.net

Example of Cascade Friedel-Crafts/Michael Annulation

Starting MaterialsKey ReagentReaction TypeIntermediate/ProductReference
2-Methoxynaphthalene, Cinnamoyl chlorideAlCl₃Friedel-Crafts Acylation / Intramolecular Michael Addition9-Hydroxyphenalenone uea.ac.uk
2-Methoxynaphthalene, Acryloyl chlorideAlCl₃Cascade Friedel-Crafts/Michael Annulation9-Methoxyperinaphthanone acs.org, researchgate.net

Cross-Coupling Methodologies (e.g., Negishi coupling, Ullmann conditions)

Cross-coupling reactions are indispensable tools for introducing carbon-carbon and carbon-heteroatom bonds, providing a versatile method for functionalizing pre-formed phenalenone cores. These reactions, often catalyzed by transition metals like palladium or copper, allow for the precise installation of aryl, alkyl, and other groups onto the phenalenone skeleton.

One of the most widely used methods is the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide. For instance, 5-(hetero)aryl-substituted 9-hydroxyphenalenones have been synthesized in moderate to excellent yields by coupling 5-bromo-9-hydroxyphenalenone with various (hetero)aryl boronic acids. A key advantage of this method is its tolerance of the unprotected hydroxyl group on the phenalenone core.

Optimization of Suzuki Coupling for 5-Bromo-9-hydroxyphenalenone

BaseSolvent SystemCatalystYield (%)Reference
Cs₂CO₃THF/H₂OPd(PPh₃)₄52
NaHCO₃THF/H₂OPd(PPh₃)₄<5
K₃PO₄Dioxane/H₂OPd(PPh₃)₄91
K₂CO₃Dioxane/H₂OPd(PPh₃)₄89

Negishi Coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgresearchgate.net In the context of phenalenone synthesis, a halogenated phenalenone (e.g., 9-iodo- or 5-bromo-phenalenone) can be coupled with a prepared organozinc reagent (R'-ZnX) to form a new C-C bond, attaching the R' group to the phenalenone ring. wikipedia.orgorganic-chemistry.org Its high reactivity makes it particularly suitable for coupling complex fragments during the total synthesis of natural products. wikipedia.org

General Scheme for Negishi Coupling

Component 1Component 2CatalystGeneral ProductReference
Organozinc Compound (R'-ZnX')Organic Halide (R-X)Palladium or Nickel ComplexCoupled Product (R-R') wikipedia.org, organic-chemistry.org

Ullmann Conditions refer to copper-promoted cross-coupling reactions, which are classically used to form biaryl compounds (Ullmann reaction) or to synthesize aryl ethers, thioethers, and amines (Ullmann condensation). wikipedia.orgorganic-chemistry.orgsynarchive.com These reactions typically require a copper catalyst (often in stoichiometric amounts in older procedures) and high reaction temperatures. wikipedia.org For phenalenone derivatization, an Ullmann condensation could be employed to couple a halogenated phenalenone with an alcohol or an amine. wikipedia.org For example, reacting 9-bromophenalenone with a phenol (B47542) or aniline (B41778) in the presence of a copper catalyst would yield a 9-aryloxy- or 9-anilino-phenalenone derivative, respectively.

Reductive Carbonyl Transposition in Phenalenone Synthesis

Reductive carbonyl transposition is a strategic multi-step sequence used to alter the substitution pattern of a cyclic ketone by effectively "moving" the carbonyl group from one position to another. This powerful tactic is particularly useful in the synthesis of complex natural products where a specific isomer is required that is not directly accessible from primary cyclization reactions.

This methodology was a critical step in the total synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one. acs.orgresearchgate.net The initial cascade annulation and Suzuki coupling steps yielded a 2-substituted-9-methoxy-1H-phenalen-1-one intermediate. acs.org However, the target natural product possesses an 8-substituted phenalenone core. To achieve the desired isomer, a reductive carbonyl transposition was performed. This process involved the reduction of the C1 carbonyl group to a methylene (B1212753) group, followed by selective oxidation at a different position on the polycyclic framework to install a new carbonyl. This sequence successfully converted the initial phenalenone into an 8-(4-methoxyphenyl)perinaphthanone, which was then elaborated through dehydrogenation, epoxidation, and demethylation to afford the final target molecule. acs.orgresearchgate.netresearchgate.net This approach highlights how skeletal rearrangements can overcome limitations in initial cyclization patterns to access a wider array of complex phenalenone structures.

Chemical Reactivity and Mechanistic Investigations of 1h Phenalen 1 One, 9 Hydroxy

Oxidation and Reduction Pathways of the Phenalenone Core and Hydroxyl Group

The redox behavior of 9-hydroxyphenalenone is complex, involving both the phenalenyl π-system and the exocyclic hydroxyl group. The compound can undergo both oxidation and reduction at different sites, depending on the reagents and reaction conditions.

The hydroxyl group at the 9-position can be oxidized to form other functional groups such as a ketone or a carboxylic acid. Conversely, the ketone of the phenalenone core can be reduced. The phenalenyl system itself is known for its ability to accept electrons and engage in redox reactions, making it a valuable component for electroactive materials. researchgate.net

Upon deprotonation, the resulting 9-oxido-phenalenone (opo⁻) anion acts as a "non-innocent" ligand in coordination complexes. nih.gov This means the ligand actively participates in the redox chemistry of the complex. Studies on its metal complexes, such as those with Iron (Fe³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺), reveal that the system can undergo multiple electron-transfer processes. researchgate.netnih.gov While some reductions are metal-centered, others are located on the opo-ligand itself, highlighting the redox-active nature of the phenalenone core. nih.govtum.de

Cyclic voltammetry studies of ruthenium complexes containing the 9-oxido-phenalenone ligand have demonstrated its capacity for both oxidation and reduction, a property termed "bidirectional non-innocence". tum.de The ligand's frontier orbitals are significantly involved in both accepting and donating electrons. tum.de

Table 1: Electrochemical Properties of a Ruthenium-9-Oxido-phenalenone Complex Data extracted from studies on [Ru(II)( rsc.organeS3)(L)(dmso)]ClO4 where L is 9-oxido-phenalenone. tum.de

ProcessPotential (V vs. SCE in CH₂Cl₂)Description
Oxidation 10.77One-electron oxidation
Oxidation 20.94One-electron oxidation
Reduction 1-1.43One-electron reduction
Reduction 2-1.56One-electron reduction

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic rings of the phenalenone core are susceptible to substitution reactions, allowing for the synthesis of a wide array of derivatives.

Electrophilic Substitution: Electrophilic substitution reactions can be performed on the phenalenone ring to introduce various substituents. For example, bromination of 9-methoxy-1H-phenalen-1-one with N-bromosuccinimide (NBS) yields 2-bromo-9-methoxy-1H-phenalen-1-one, demonstrating the ring's reactivity towards electrophiles. researchgate.net

A highly versatile method for functionalizing the ring is the Suzuki cross-coupling reaction. While not a direct electrophilic substitution on 9-HP itself, it typically starts with a halogenated derivative. For instance, 5-bromo-9-hydroxyphenalenone can be coupled with various (hetero)aryl boronic acids in the presence of a palladium catalyst to produce 5-(hetero)aryl-substituted 9-hydroxyphenalenones in moderate to excellent yields (57–94%). sci-hub.ru This method allows for significant electronic tuning of the chromophore without needing to protect the hydroxyl group. sci-hub.ru

Nucleophilic Substitution: The hydroxyl group at the C9 position can be converted into a good leaving group to facilitate nucleophilic substitution. Reaction of 9-hydroxyphenalenone with triflic anhydride (B1165640) (Tf₂O) in the presence of pyridine (B92270) yields 9-trifluoromethanesulfonyloxyphenalenone. rsc.org This triflate derivative is a valuable precursor that can react with various nucleophiles, such as iodide and azide, to create new 9-functionalised phenalenones. rsc.org This pathway opens up possibilities for introducing a wide range of functionalities at the 9-position, which can be used to develop new materials with specific photochemical properties. rsc.org

Photochemical Reactivity and Excited State Dynamics

The photochemistry of 9-hydroxyphenalenone is dominated by an intramolecular hydrogen bond between the 9-hydroxy group and the 1-keto group. This feature leads to interesting excited-state dynamics, particularly excited-state intramolecular proton transfer (ESIPT).

Upon photoexcitation, the proton on the hydroxyl group can transfer to the ketone's oxygen atom, forming a transient keto-tautomer. The structure and dynamics of this process have been extensively studied. jlu.edu.cnaip.org The proton transfer occurs in a double-well potential, and quantum tunneling of the proton plays a significant role, even in the ground state. aip.orgedpsciences.org This tunneling leads to observable splittings in the vibrational energy levels. aip.org

The photophysical properties are summarized in the following table:

Table 2: Photophysical Properties of 9-Hydroxyphenalenone Derivatives Data compiled from studies on 5-(hetero)aryl substituted 9-hydroxyphenalenones. sci-hub.ru

Substituent TypeEmission Maxima (nm)Stokes Shifts (cm⁻¹)
Donor-substituted466 - 567up to 4100

Luminescence studies in various media, such as solid neon and n-hexane Shpol'skii matrices, have provided detailed insights into its excited states. dntb.gov.uaaip.org Fluorescence spectra correspond to the S₁→S₀ transition, and in some conditions, unrelaxed emission can be observed, although vibrational relaxation is generally very fast. jlu.edu.cnaip.org The phosphorescence quantum yield is notably influenced by isotopic substitution; the deuterated form (9-DPO) exhibits a much stronger phosphorescence than the hydrogenated form (9-HPO). aip.org Theoretical calculations, including Time-Dependent Density Functional Theory (TD-DFT), have been successfully used to model and reproduce the observed spectroscopic data. sci-hub.ru

The dynamics of the proton tautomerism have also been investigated in the solid state using specialized NMR techniques, which allow for the determination of the potential energy curve for the proton's movement. nih.gov

Spectroscopic Characterization and Computational Chemistry of 1h Phenalen 1 One, 9 Hydroxy

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the characterization of 9-hydroxyphenalenone, offering profound insights into its molecular structure and dynamics. The molecule's C₂ᵥ symmetry on the NMR time scale, a consequence of the tautomerization of the β-keto-enol system, simplifies its spectra and presents a unique model for teaching 2D NMR spectroscopy. acs.org

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 9-hydroxyphenalenone framework.

¹H NMR: The proton NMR spectrum, typically recorded in a solvent like CDCl₃, displays distinct signals for the aromatic protons. researchgate.net Due to the molecule's symmetry, specific proton pairs become chemically equivalent, simplifying the spectrum. The hydroxyl proton is also a key feature, though its chemical shift can be influenced by solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. researchgate.netspectrabase.com The carbonyl and hydroxyl-bearing carbons are particularly deshielded due to the delocalization of π-electrons and intramolecular hydrogen bonding, which reduces electron density around these atoms. researchgate.net Solid-state ¹³C NMR studies have been instrumental in investigating the dynamics of proton tautomerism. nih.gov As the temperature decreases, the chemical shift difference between the two ¹³C resonance lines influenced by proton tautomerism increases. nih.gov

¹⁹F NMR: While not inherently part of the 9-hydroxyphenalenone structure, ¹⁹F NMR can be a powerful tool when fluorine-containing derivatives are synthesized, offering a sensitive probe for studying electronic effects and molecular interactions.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 9-Hydroxyphenalenone in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2/8 6.88 111.4
3/7 7.78 136.5
4/6 7.55 127.1
5 8.08 131.2
9a/9b - 128.5
1/9 - 182.2

Data sourced from Caes & Jensen (2008).

Two-dimensional NMR techniques are indispensable for the definitive assignment of proton and carbon signals, which can be ambiguous from 1D spectra alone. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, revealing the connectivity of the proton network within the molecule. researchgate.netresearchgate.net Cross-peaks in the COSY spectrum connect coupled protons, aiding in the assignment of adjacent protons in the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful method for assigning carbon resonances. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

EPR spectroscopy is a crucial technique for studying paramagnetic species, including radical derivatives of 9-hydroxyphenalenone. While 9-hydroxyphenalenone itself is not a radical, its metal complexes and certain derivatives can exhibit radical character. For instance, the one-electron oxidized form of a ruthenium complex of a 9-hydroxyphenalenone derivative shows an unpaired electron located on the phenalenyl ring, which can be studied by EPR. researchgate.net Similarly, EPR has been used to characterize paramagnetic iron(III) and copper(II) complexes of 9-oxido-phenalenone. mdpi.com The technique has also been employed to study the electronically stabilized nonplanar phenalenyl radical and its planar isomer. gla.ac.uk Additionally, the hexathiophenalenyl radical, derived from a tetrathio-9-hydroxyphenalenone, exhibits a strong EPR signal in the solid state. acs.orgnih.gov

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of 9-hydroxyphenalenone and its derivatives.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgnih.gov This is essential for confirming the identity of synthesized compounds and for distinguishing between isomers.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for analyzing complex mixtures, identifying impurities, and studying the metabolic fate of 9-hydroxyphenalenone derivatives. For example, LC-MS has been used to identify phenylphenalenones in plant extracts. mpg.de

Photoelectron Spectroscopy (PE) and Ionization Energy Determinations

Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.

High-resolution two-color threshold photoelectron spectra of 9-hydroxyphenalenone have been used to study proton tunneling in the cation ground state. aip.orgnii.ac.jp These studies have accurately determined the adiabatic ionization energies of 9-hydroxyphenalenone and its deuterated analog to be 8.1009 ± 0.0006 eV and 8.1024 ± 0.0006 eV, respectively. aip.orgnii.ac.jp The technique has also been applied to investigate the symmetries of the H-bonded enol forms of related diketones, demonstrating that 9-hydroxyphenalenone exists in an asymmetric Cₛ form. google.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 9-hydroxyphenalenone. The FTIR spectrum typically shows a broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the hydroxyl (-OH) stretching vibration, and a sharp, intense band around 1634-1650 cm⁻¹ attributed to the carbonyl (C=O) stretching vibration. researchgate.net The positions and shapes of these bands can be influenced by the strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

Table 2: List of Compounds Mentioned

Compound Name
1H-Phenalen-1-one, 9-hydroxy-
9-hydroxyphenalenone
9-oxido-phenalenone
Iron(III) and Copper(II) complexes of 9-oxido-phenalenone
Ruthenium complex of a 9-hydroxyphenalenone derivative
Nonplanar phenalenyl radical
Planar phenalenyl radical
Hexathiophenalenyl radical
Tetrathio-9-hydroxyphenalenone
Phenylphenalenones

Electronic Spectroscopy (UV-Vis) and Comprehensive Photophysical Characterization

The extended π-conjugated system of 9-hydroxy-1H-phenalen-1-one, coupled with the presence of a hydroxyl and a ketone group, gives rise to its distinct photophysical properties.

Analysis of Absorption and Fluorescence Spectra

The absorption spectrum of 9-hydroxy-1H-phenalen-1-one is characterized by multiple absorption bands. Typically, it exhibits a strong absorption in the UV region and less intense bands in the blue part of the visible spectrum. wiley.com In chloroform, the absorption spectrum shows two primary bands: a lower energy band between 330 and 430 nm, attributed to an n → π* transition, and a higher energy band between 240 and 260 nm, corresponding to a π → π* transition. acs.org The n → π* transition has a lower extinction coefficient compared to the π → π* transition. acs.org The presence of the electron-donating 9-hydroxy group induces a bathochromic (red) shift in the absorption spectrum compared to the parent phenalenone molecule. nih.gov For instance, a characteristic UV-Vis absorption band is observed at approximately 430 nm due to the extended π-conjugation.

While the parent phenalenone is non-fluorescent, the introduction of a hydroxyl group can induce fluorescence. uchile.cl However, 9-hydroxy-1H-phenalen-1-one itself exhibits negligible fluorescence, with a reported quantum yield of less than 0.05. nih.gov This is attributed to efficient non-radiative decay processes, such as intersystem crossing to the triplet state. uchile.cl In a study of a carbazole-phenalenone dyad, the fluorescence of the 9-hydroxy-1H-phenalen-1-one moiety was found to be minimal, with a fluorescence quantum yield of less than 0.01 at 461 nm. rsc.org

The photophysical properties of 9-hydroxy-1H-phenalen-1-one derivatives can be tuned by substitution. For example, donor-substituted 9-hydroxyphenalenones can display emission bands between 466 and 567 nm with significant Stokes shifts. sci-hub.ru

Table 1: Photophysical Data for 9-Hydroxy-1H-phenalen-1-one and a Derivative

Determination of Singlet Oxygen Quantum Yields

Phenalenone is a well-known and highly efficient Type II photosensitizer, meaning it can generate singlet oxygen (¹O₂) upon exposure to light with a quantum yield approaching unity. nih.gov The introduction of substituents can influence this property.

While the 9-hydroxy group causes a red-shift in absorption, it does not significantly alter the singlet oxygen production efficiency compared to the parent phenalenone. nih.gov However, studies on other hydroxy-substituted phenalenones have shown that such substitutions can lead to a decrease in the singlet oxygen quantum yield due to the opening of new non-radiative decay pathways for the singlet excited state. uchile.clresearchgate.net For instance, methylation of the hydroxyl group to a methoxy (B1213986) group results in a reduced singlet oxygen yield. nih.gov In contrast, the introduction of a methylene (B1212753) bridge in other phenalenone derivatives has been shown to preserve the high singlet oxygen quantum yield. nih.gov

The determination of singlet oxygen quantum yields (ΦΔ) is often performed indirectly by monitoring the photooxidation of a chemical trap, such as 9,10-anthracenediylbis(methylene)dimalonic acid (ABDA), or directly by observing the phosphorescence of singlet oxygen at approximately 1270 nm. nih.govspringernature.com

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Phenalenone Derivatives

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to understand the electronic structure, reactivity, and spectroscopic properties of 9-hydroxy-1H-phenalen-1-one at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of phenalenone derivatives. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, predict electronic properties such as HOMO-LUMO gaps, and analyze intramolecular interactions. researchgate.net

For substituted 9-hydroxyphenalenones, DFT calculations have been used to determine the optimized ground state geometry and torsional angles between the phenalenone core and aryl substituents. sci-hub.ru These calculations have shown good agreement with experimental data from X-ray crystallography. sci-hub.ru Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions to the first few excited states. sci-hub.ru The results of TD-DFT calculations have been shown to accurately reproduce experimental spectroscopic data for these systems. sci-hub.ru

Furthermore, DFT has been instrumental in studying the electronic structure of donor-acceptor dyads containing the 9-hydroxy-1H-phenalen-1-one moiety, helping to understand charge transfer characteristics and the influence of molecular conformation on electronic properties. rsc.org

Ab Initio Modeling of Molecular Orbitals and Excited States

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. These methods, including Møller-Plesset perturbation theory (MP2), are used to investigate the nature of intramolecular hydrogen bonding in 9-hydroxy-1H-phenalen-1-one and its derivatives. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the results of ab initio calculations to analyze the electron density and characterize the nature and strength of hydrogen bonds. researchgate.net Such analyses have revealed the electrostatic nature of the intramolecular hydrogen bond in similar systems. researchgate.net

Ab initio modeling is also crucial for understanding the excited states of phenalenones. For instance, high-level calculations have been used to investigate the intersystem crossing between singlet and triplet states, which is a key process in the photosensitizing activity of these compounds. nih.gov By calculating the potential energy surfaces of the ground and excited states, researchers can elucidate the mechanisms of photophysical and photochemical processes.

Applications in Materials Science and Organic Electronics

Design and Synthesis of 9-Hydroxyphenalenone-Based Functional Materials

The unique photophysical properties of 1H-Phenalen-1-one, 9-hydroxy-, also known as 9-hydroxyphenalenone (9-HP), make it a valuable precursor in the synthesis of complex organic molecules and functional materials. A common synthetic route involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with cinnamoyl chloride, followed by an acid-catalyzed intramolecular Michael addition. acs.orgresearchgate.net This one-pot reaction is efficient and allows for the introduction of various functional groups, enabling the creation of a diverse range of phenalenone derivatives while preserving the core photophysical characteristics. acs.org

Researchers have developed methods to introduce functional groups at the 9-position, further expanding the library of 9-HP derivatives. For instance, 5-(hetero)aryl-substituted 9-hydroxyphenalenones can be synthesized via Suzuki coupling of 5-bromo-9-HP with (hetero)aryl boronic acids. nih.gov This method is notable for not requiring the protection of the hydroxyl group and proceeds with moderate to excellent yields (57-94%). nih.gov The ability to functionalize the phenalenone core at different positions allows for the fine-tuning of its electronic and optical properties for specific applications. nih.gov

Role as Ligands in Stable Metal Complexes

9-Hydroxyphenalenone is a versatile ligand, forming stable complexes with a variety of metals, including iron, copper, zinc, ruthenium, and europium. researchgate.netmdpi.comfudutsinma.edu.ng The deprotonated form, 9-oxido-phenalenone (opo⁻), acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms to form stable six-membered chelate rings. mdpi.comresearchgate.net This coordination stabilizes the resulting metal complexes. mdpi.com

The electronic properties of these metal complexes are of significant interest. For example, complexes of Fe(III), Cu(II), and Zn(II) with 9-oxido-phenalenone have been synthesized and characterized. mdpi.comresearchgate.net The resulting complexes, such as [Fe(opo)₃], [Cu(opo)₂], and [Zn(opo)₂], exhibit distinct electrochemical and spectroscopic properties. researchgate.netmdpi.comresearchgate.net In the cases of the copper and iron complexes, the first one-electron reductions are metal-centered, while subsequent reductions are ligand-centered. mdpi.comresearchgate.net This behavior highlights the non-innocent character of the 9-oxido-phenalenone ligand, meaning it actively participates in the redox processes of the complex. mdpi.comresearchgate.net

Ruthenium complexes of 9-hydroxyphenalenone derivatives have also been synthesized and studied for their electrochemical and photophysical properties. For instance, a new phenalenyl-based ligand, methyl 9-hydroxy-1-oxo-1H-phenalene-5-carboxylate (L), was used to create the complexes [Ru(bpy)₂L]PF₆ and [(η⁶-C₆H₆)Ru(L)Cl]. uea.ac.uk These complexes demonstrate the potential for creating sophisticated molecular architectures with tailored electronic properties. uea.ac.uk

Integration into Organic Electronics and Optoelectronic Devices

The promising electronic and photophysical properties of 9-hydroxyphenalenone and its derivatives have led to their investigation for use in organic electronics and optoelectronic devices. nih.govresearchgate.netrsc.orgtaylorfrancis.com These applications are driven by the compound's ability to act as an electron acceptor and its potential for creating materials with tunable light-emitting properties. researchgate.netresearchgate.net

Metal complexes of 9-hydroxyphenalenone have been explored as electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net For example, aluminum, zinc, beryllium, and lithium complexes with 9-hydroxyphenalenone have been synthesized, and their spectral properties suggest they may be suitable for use in OLEDs. researchgate.net An electroluminescent device based on a beryllium complex has been demonstrated, showcasing the potential of these materials in light-emitting applications. researchgate.net

The development of donor-acceptor dyads incorporating 9-hydroxyphenalenone is another active area of research. researchgate.netrsc.org These molecular systems are of interest for their potential in molecular electronics and photovoltaics due to their ability to undergo intramolecular electron transfer upon stimulation. rsc.org

Application as Dyes, Pigments, and Photostabilizers

The inherent photophysical properties of 9-hydroxyphenalenone make it suitable for applications as a colorant in dyes and pigments. ijmr.online Its derivatives can be synthesized to absorb and emit light at different wavelengths, offering a range of colors. nih.gov For example, the introduction of electron-donating groups can red-shift the absorption spectrum. nih.gov

Beyond its use as a colorant, 9-hydroxyphenalenone also shows potential as a photostabilizer, enhancing the stability of materials when exposed to light. researchgate.net This property is crucial for preventing the photodegradation of materials, a common issue for many organic dyes and pigments. researchgate.net The ability of 9-hydroxyphenalenone to absorb UV radiation and dissipate the energy without degrading makes it a candidate for protecting other materials from light-induced damage.

Development of Phenalenyl-Based Open-Shell Species

The phenalenyl radical, a polycyclic aromatic hydrocarbon radical, is a key open-shell species derived from the phenalenone scaffold. nih.gov Due to its widely distributed spin structure, the phenalenyl radical is relatively stable compared to other hydrocarbon radicals. nih.gov This stability has led to its study for applications in electroconductive and magnetic materials. nih.gov

A significant area of research focuses on switching between closed-shell and open-shell phenalenyl systems. nih.gov Stable closed-shell phenalenyl compounds can be designed to create an open-shell state through external stimuli like spin injection. nih.govacs.org This "switching" capability is highly desirable for creating advanced electroactive materials. nih.gov For instance, a closed-shell phenalenyl-based iron(III) complex, Fe(III)(PLY)₃ (where PLY-H is 9-hydroxyphenalenone), has been shown to exhibit excellent electrocatalytic properties. nih.govacs.org

Investigation of Donor-Acceptor Dyads for Charge Transfer Systems

Donor-acceptor dyads are molecules composed of an electron-donating unit and an electron-accepting unit, often connected by a molecular bridge. rsc.orgunirioja.es These systems are fundamental to the development of molecular electronics and photovoltaics, as they can facilitate intramolecular charge transfer upon photoexcitation. rsc.orgnih.gov

9-Hydroxyphenalenone is an attractive electron acceptor for these dyads due to its ability to form a stable radical anion and its interesting photophysical properties. rsc.org Researchers have synthesized and studied donor-acceptor dyads where 9-hydroxyphenalenone or its derivatives act as the acceptor. nih.govresearchgate.net For example, a dyad composed of a carbazole (B46965) donor and a phenalenone acceptor has been investigated. rsc.org The design of the bridge connecting the donor and acceptor is crucial, as it influences the efficiency of charge transfer and the lifetime of the resulting charge-separated state. rsc.orgunirioja.es

Studies on 5-(hetero)aryl-substituted 9-hydroxyphenalenones have shown that these compounds can act as multifunctional donor-acceptor conjugates. nih.gov All of these compounds exhibit reversible reductive potentials, and those with donor substituents also show irreversible oxidation potentials. nih.gov This dual redox behavior is a key characteristic for their application in charge transfer systems. nih.gov

Electroactive Properties and Utilization in Electrochemical Systems (e.g., fuel cells, Langmuir-Blodgett films)

The electroactive nature of 9-hydroxyphenalenone and its metal complexes has led to their exploration in various electrochemical systems. acs.orgmdpi.comfigshare.com

Fuel Cells: A notable application is in the development of cathode materials for hydrogen peroxide (H₂O₂) fuel cells. nih.gov A closed-shell phenalenyl-based iron(III) complex, Fe(III)(PLY)₃, has demonstrated excellent electrocatalytic properties as a cathode material in a one-compartment membraneless H₂O₂ fuel cell. nih.govacs.org The power density output of this complex was found to be significantly higher than that of a structurally related model compound, highlighting the role of the switchable phenalenyl moiety in enhancing the electron-transfer process. nih.gov Similarly, a dinuclear iron(III) complex based on a phenalenyl Schiff base ligand has been shown to be a robust cathode material for H₂O₂ fuel cells, exhibiting a high peak power density. researchgate.netresearchgate.net

Langmuir-Blodgett Films: Langmuir-Blodgett (LB) films are ultrathin, ordered molecular assemblies that can be deposited on solid substrates. unige.ch The ability to form such films is advantageous for creating well-defined interfaces in electronic devices. unige.ch Ruthenium complexes of a functionalized 9-hydroxyphenalenone ligand have been used to create electroactive Langmuir-Blodgett films. uea.ac.ukresearchgate.net These films, which consist of the ruthenium complex mixed with stearic acid, are electroactive and show quasi-reversible redox behavior. uea.ac.ukresearchgate.net This opens up the possibility of creating immobilized open-shell species within the film, which could be utilized in sensors or other electronic components. uea.ac.ukresearchgate.net

Biological Activities and Molecular Mechanisms of 1h Phenalen 1 One, 9 Hydroxy

Antimicrobial Efficacy and Phytopathological Relevance

9-Hydroxy-1H-phenalen-1-one and its related compounds have demonstrated significant antimicrobial properties and play a crucial role in plant defense systems. These compounds are part of a plant's chemical arsenal (B13267) against pathogenic invaders.

Antibacterial Activity (e.g., against Escherichia coli)

Research has shown that 9-hydroxy-1H-phenalen-1-one possesses notable antibacterial capabilities. Studies have evaluated its effectiveness in curbing the growth of various bacteria, including strains of Escherichia coli. The antimicrobial action of phenalenones is often mediated by the generation of Reactive Oxygen Species (ROS), which can damage bacterial cells. nih.gov The core structure of phenalenones, featuring an α,β-unsaturated carbonyl system, is considered an important requirement for this activity. researchgate.net

Antifungal Activity (e.g., against Candida albicans)

In addition to its effects on bacteria, the compound exhibits antifungal properties. It has been shown to be effective against fungal pathogens such as Candida albicans. The fungistatic effect can be adjusted by changing the substituents on the main phenalenone structure. researchgate.net Like its antibacterial action, the antifungal activity of phenalenones is linked to their ability to produce ROS, which are detrimental to fungal cells. nih.gov Phenylphenalenone derivatives have shown strong toxicity towards fungi like Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas. nih.govresearchgate.net

Role as Phytoalexins and Phytoanticipins in Plant Defense

Phenalenones are integral to the defense mechanisms of certain plants, acting as both phytoalexins and phytoanticipins. nih.gov Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen infection, while phytoanticipins are pre-existing antimicrobial compounds. nih.govgla.ac.uk

In banana plants (Musa spp.), phenylphenalenones are well-known phytoalexins. nih.govpnas.org Their production is induced in leaves, roots, and fruit peels following infection by pathogens such as the fungus Mycosphaerella fijiensis and the burrowing nematode Radopholus similis. pnas.org For instance, the phenylphenalenone anigorufone (B158205) was identified as a major phytoalexin in the nematode-induced lesions of resistant Musa cultivars. pnas.org The level of resistance in these plants has been correlated with the concentration of these defensive compounds. nih.gov However, some virulent fungal strains have evolved to overcome this defense by metabolically deactivating the phenylphenalenones. nih.gov

Table 1: Summary of Antimicrobial and Phytopathological Activities

Activity Type Target Organism/System Mechanism/Role References
Antibacterial Escherichia coli Inhibition of bacterial growth, potentially via ROS generation. nih.gov
Antifungal Candida albicans, Mycosphaerella fijiensis Inhibition of fungal growth, mediated by ROS. nih.govnih.gov

| Phytopathological | Plant Defense | Acts as phytoalexins and phytoanticipins in response to pathogens like fungi and nematodes in Musa species. | nih.govnih.govpnas.org |

Anticancer Potential and Applications in Photodynamic Therapy (PDT)

Beyond its role in microbial and plant interactions, 9-hydroxy-1H-phenalen-1-one and its derivatives have emerged as promising candidates for anticancer applications, particularly in the field of Photodynamic Therapy (PDT). ontosight.ai

Photocytotoxicity Mechanisms (e.g., Reactive Oxygen Species (ROS) Generation)

The anticancer activity of 9-hydroxy-1H-phenalen-1-one is primarily linked to its function as a photosensitizer. In PDT, a photosensitizer is a compound that, upon activation by light of a specific wavelength, generates cytotoxic molecules. nih.gov Phenalenone is known to be an extremely efficient photosensitizer that produces singlet oxygen, a highly reactive form of ROS, with a near-perfect quantum yield. nih.govresearchgate.net

When exposed to light, 9-hydroxy-1H-phenalen-1-one absorbs photons and transfers this energy to molecular oxygen, converting it into singlet oxygen. nih.gov This singlet oxygen and other ROS can then inflict severe damage on essential cellular components like DNA, proteins, and lipids, ultimately leading to cancer cell death. For PDT to be effective in clinical settings, the photosensitizer should be excitable by long-wavelength light to allow for deeper tissue penetration. nih.gov Research has focused on synthesizing phenalenone derivatives that absorb light in the green or red part of the spectrum to enhance their therapeutic potential. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines (e.g., PANC-1 cells)

A key mechanism through which phenalenone-based photosensitizers exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies using derivatives of 9-hydroxy-1H-phenalen-1-one have demonstrated significant photocytotoxicity against pancreatic cancer cell lines, such as PANC-1. nih.gov

In one notable study, a synthesized phenalenone derivative, OE19, was designed to absorb green light. nih.gov When PANC-1 cells were treated with OE19 and exposed to light, they exhibited a dose-dependent decrease in viability, with a half-maximal inhibitory concentration (IC₅₀) of 166 nM. nih.gov Crucially, the compound showed minimal toxicity to the cells in the absence of light. nih.gov Further investigation confirmed that the mechanism of cell death was apoptosis, as evidenced by the binding of annexin (B1180172) V to the cell membrane, a hallmark of early apoptotic events. nih.gov This capacity to selectively kill cancer cells upon light activation while remaining inert in the dark highlights the potential of phenalenone derivatives for targeted cancer therapy. nih.gov

Table 2: Summary of Anticancer Potential and Mechanisms

Application/Mechanism Target Cell Line Key Findings References
Photodynamic Therapy (PDT) Cancer Cells Acts as an efficient photosensitizer. nih.gov
ROS Generation General Cancer Cells Produces singlet oxygen upon light exposure, causing oxidative damage to cellular components. nih.govresearchgate.net

| Induction of Apoptosis | PANC-1 Pancreatic Cancer Cells | A derivative (OE19) induced apoptosis with an IC₅₀ of 166 nM under light, with minimal dark toxicity. | nih.gov |

Table 3: List of Chemical Compounds Mentioned

Compound Name
1H-Phenalen-1-one, 9-hydroxy-
9-Hydroxyphenalenone
Phenalenone (PN)
Escherichia coli
Candida albicans
Anigorufone
OE19
Annexin V
Mycosphaerella fijiensis

Antiproliferative Activities against Colon and Breast Cancer Cell Lines

Research has demonstrated that 9-hydroxyphenalenone and its derivatives exhibit notable antiproliferative activity against various cancer cell lines, particularly those of the colon and breast.

Studies have shown that 9-hydroxyphenalenone and its metal complexes are effective in inhibiting the growth of HT-29 colon cancer and MCF-7 breast cancer cell lines, with activity observed in the micromolar range. researchgate.netresearchgate.netresearchgate.net This level of potency is comparable to that of the established chemotherapy drug, cisplatin, under similar experimental conditions. researchgate.netresearchgate.net The antiproliferative effects are not limited to the parent compound; derivatives have also shown significant activity. For instance, certain trioxatriangulene derivatives, which share a similar structural class, have been identified as potent inhibitors of triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. rsc.org

The mechanism behind this antiproliferative action is believed to involve the induction of cell cycle arrest. units.it For example, a related compound, 9-hydroxystearic acid, has been shown to arrest the G0/G1 phase of the cell cycle in HT29 human colorectal adenocarcinoma cells. units.it While the precise targets are still under investigation, some studies suggest that the antiproliferative properties may be linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in colorectal cancer. nih.gov However, some derivatives exhibit broad antiproliferative activity across various cell lines, suggesting that their mechanism may extend beyond COX-2 inhibition. nih.gov

Table 1: Antiproliferative Activity of 9-Hydroxyphenalenone and its Derivatives

Compound/DerivativeCancer Cell LineActivityReference
9-Hydroxyphenalenone (Hopo) and its metal complexesHT-29 (Colon Cancer)Micromolar range, comparable to cisplatin researchgate.netresearchgate.net
9-Hydroxyphenalenone (Hopo) and its metal complexesMCF-7 (Breast Cancer)Micromolar range, comparable to cisplatin researchgate.netresearchgate.net
Trioxatriangulene derivativesMDA-MB-231 (Triple-Negative Breast Cancer)Potent inhibitors rsc.org
Trioxatriangulene derivativesHCT-116 (Colorectal Cancer)Potent inhibitors rsc.org
9-Hydroxystearic acidHT29 (Colorectal Adenocarcinoma)Induces G0/G1 cell cycle arrest units.it

Antioxidant and Anti-inflammatory Properties

Beyond its anticancer potential, 9-hydroxyphenalenone is recognized for its antioxidant and anti-inflammatory properties. ontosight.ai These activities are crucial in mitigating cellular damage caused by oxidative stress and in managing inflammatory conditions. ontosight.aiontosight.ai

The antioxidant activity of 9-hydroxyphenalenone stems from its ability to protect cells from the damaging effects of free radicals. ontosight.ai This is a characteristic shared by many phenalenone compounds, which are known for their capacity to counteract oxidative stress implicated in a variety of diseases, including cancer and neurodegenerative disorders. ontosight.aiontosight.ai The therapeutic potential of such compounds also extends to their role as antimicrobial and anti-inflammatory agents. foodb.ca

Studies suggest that 9-hydroxyphenalenone may exert its anti-inflammatory effects through various mechanisms, contributing to its potential utility in treating inflammatory diseases. ontosight.ai While detailed mechanisms are still being elucidated, the combined antioxidant and anti-inflammatory actions underscore the compound's multifaceted therapeutic promise.

Antiparasitic Activity (e.g., antileishmanial activity)

Emerging research has highlighted the potential of 9-hydroxyphenalenone and its derivatives as effective antiparasitic agents, particularly against Leishmania species, the protozoan parasites responsible for leishmaniasis. dntb.gov.uaresearchgate.net

In vitro studies have demonstrated the leishmanicidal activity of phenalenone derivatives. dntb.gov.uaresearchgate.net These compounds have been shown to be active against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. researchgate.net The mechanism of action appears to involve the induction of programmed cell death in the parasites. researchgate.net Some derivatives have been observed to trigger an apoptotic-like process, while others seem to induce an autophagic mechanism. researchgate.net This suggests that different structural modifications to the phenalenone core can lead to distinct pathways of parasite death, highlighting the potential for developing novel leishmanicidal drugs. researchgate.net

Molecular Interactions and Target Elucidation

The diverse biological activities of 9-hydroxyphenalenone are rooted in its distinct molecular structure and its ability to engage in various non-covalent and electronic interactions with biological macromolecules.

Hydrogen Bonding and π-π Interactions with Biomolecules

The molecular architecture of 9-hydroxyphenalenone, characterized by a planar, fused-ring system and a hydroxyl group, facilitates critical interactions with biological targets. The hydroxyl group is capable of forming hydrogen bonds, a key interaction in molecular recognition. ontosight.ai Furthermore, the extensive π-conjugated system of the phenalenone core allows for π-π stacking interactions with aromatic residues in proteins and nucleic acids. sci-hub.ru

The presence of an intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen is a defining feature of the molecule. sci-hub.ru In addition to these intramolecular forces, intermolecular hydrogen bonds, such as weak C-H···O interactions, can also play a significant role in its biological activity by enhancing molecular polarization. rsc.orgkyoto-u.ac.jp These varied bonding capabilities allow 9-hydroxyphenalenone to bind to and modulate the function of a range of biomolecules.

Electron Transfer Processes in Biological Systems

The electronic properties of 9-hydroxyphenalenone contribute significantly to its biological effects. The compound is a unique electron acceptor, capable of forming stable radical anions. sci-hub.ru This ability to participate in electron transfer reactions is a key aspect of its reactivity in biological systems and is thought to contribute to its antimicrobial and anticancer effects.

The phenalenyl backbone can store and transfer electrons, playing a crucial role in multi-electron reduction processes. rsc.org This redox activity, where the ligand backbone can harbor redox equivalents, allows it to facilitate single electron transfer (SET) processes to various substrates. rsc.org This capacity for electron transfer is fundamental to its ability to disrupt biological pathways.

Disruption of Cellular Pathways (e.g., DNA replication, transcription)

The combination of molecular interactions and electronic properties enables 9-hydroxyphenalenone to interfere with essential cellular processes. Its ability to interact with biomolecules through hydrogen bonding and π-π stacking can lead to the disruption of normal cellular functions.

A significant mechanism of its biological activity is the generation of reactive oxygen species (ROS). Acting as a photosensitizer, the compound can produce ROS when exposed to light, which can then damage cellular components like DNA and proteins, ultimately leading to cell death. Furthermore, its interactions with molecular targets can directly inhibit crucial processes such as DNA replication and transcription, potentially through intercalation with DNA. researchgate.net This disruption of the fundamental processes of DNA metabolism may be a key factor in the apoptotic cell death observed in cancer cells and parasites treated with this compound. researchgate.net

Structure Activity Relationship Sar and Analog Design

Influence of the Hydroxyl Group at the 9-Position on Reactivity and Biological Activity

The hydroxyl group at the 9-position is a critical determinant of the reactivity and biological profile of 9-hydroxyphenalenone. This functional group, in conjunction with the ketone at the 1-position, forms a β-keto-enol system that can engage in rapid tautomerization in solution. This dynamic equilibrium is fundamental to its chemical behavior.

Key contributions of the 9-hydroxyl group include:

Intramolecular Hydrogen Bonding: The hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ketone. This interaction contributes to the planarity and stability of the molecule.

Biological Interactions: The hydroxyl group is crucial for the compound's interactions within biological systems. It can participate in hydrogen bonding and π-π stacking interactions, which are vital for its antimicrobial and potential anticancer activities. For instance, its ability to act as a photosensitizer and generate reactive oxygen species (ROS) is linked to its electronic properties, which are influenced by the hydroxyl group.

Metal Chelation: The 9-hydroxyl group, in its deprotonated form (9-oxidophenalenone), acts as a bidentate ligand, readily chelating with various metal ions. This property has been explored in the development of metal complexes with potential applications in catalysis and medicine. researchgate.netmdpi.comrsc.org

Impact of Substituent Effects at Different Positions of the Phenalenone Core

The introduction of various substituents at different positions on the phenalenone core significantly modulates the electronic and steric properties of 9-hydroxyphenalenone, thereby altering its reactivity and biological activity.

Electron-Donating and Withdrawing Groups: The placement of electron-donating groups (e.g., ethoxy) or electron-withdrawing groups (e.g., methyl carboxylate) on the phenalenone ring can rearrange the molecular electronic states. researchgate.netresearchgate.net Electron-donating groups tend to favor non-radiative processes, while electron-withdrawing or neutral groups can influence fluorescence and intersystem crossing. researchgate.net For example, introducing an alkoxy group at the 6-position leads to a redshift in the absorption spectrum. researchgate.net

Halogenation: The introduction of bromine atoms, often at the 2- and 5-positions, can enhance singlet oxygen production through the heavy-atom effect. This is a key strategy in designing phenalenone-based photosensitizers for photodynamic therapy (PDT). nih.gov

Aryl Substituents: The synthesis of 5-(hetero)aryl-substituted 9-hydroxyphenalenones has been achieved via Suzuki coupling. sci-hub.ru The electronic nature of the aryl substituent influences the compound's electronic properties, including its absorption, emission, and reduction potential. sci-hub.ru Donor moieties on the aryl ring generally lead to a bathochromic shift in the absorption and emission spectra. sci-hub.ru

Methyl and Phenyl Groups: The addition of methyl or phenyl groups can alter the molecule's hydrophobicity and steric profile, which in turn can affect its solubility and bioactivity. ull.es For example, some phenylphenalenone derivatives have shown promising antifungal and cytotoxic activities. researchgate.net

Below is a table summarizing the effects of different substituents on the properties of the 9-hydroxyphenalenone core:

SubstituentPosition(s)Effect on PropertiesResearch Finding
Ethoxy6Redshift of the absorption spectrum. researchgate.netIntroducing an alkoxy substituent at the 6-position onto the phenalenone framework results in a redshift of the absorption. researchgate.net
Methyl carboxylate (electron-withdrawing)5Alters electronic states; can be used to create multifunctional donor-acceptor conjugates. researchgate.netsci-hub.ruThe insertion of an electron-withdrawing group, such as an ester, at the 5-position of the 9-hydroxyphenalenone, represents a modification not yet described in the literature. researchgate.net
Bromine (heavy atom)2, 5Enhances singlet oxygen production. nih.govBromination at the 2- and 5-positions of a 6-aminophenalenone derivative yielded a compound with efficient singlet oxygen production. nih.gov
(Hetero)aryl5Modifies electronic properties (absorption, emission, reduction potential) based on the aryl group's electronic nature. sci-hub.ru5-(Hetero)aryl-substituted 9-hydroxyphenalenones can be readily synthesized by Suzuki coupling, and their electronic properties can be tuned by the substituent on the aryl ring. sci-hub.ru
PhenylVariousCan reduce antifungal activity in some cases but also lead to cytotoxic derivatives. ull.esresearchgate.netSubstitutions on the unsaturated carbonyl system or the addition of a phenyl group reduced antibiotic activity against Mycosphaerella fijiensis. researchgate.net However, some phenylphenalenone derivatives showed high cytotoxicity. researchgate.net
Amino6Can create a good fluorophore and, in combination with bromine, a photosensitizer with long-wavelength absorption. nih.govA phenalenone containing an amine at the 6-position and bromines at the 2- and 5-positions exhibited the longest absorption wavelength and produced both singlet oxygen and red fluorescence efficiently. nih.gov

Rational Design of 9-Hydroxyphenalenone Analogs for Enhanced or Modified Properties

The principles of rational design are increasingly being applied to create 9-hydroxyphenalenone analogs with specific, improved properties for various applications, particularly in medicine and materials science. acs.orgnih.gov

Key strategies in the rational design of these analogs include:

Improving Photodynamic Therapy (PDT) Efficacy: A primary goal is to develop analogs that are effective photosensitizers for PDT. This involves modifying the phenalenone core to:

Red-shift the absorption spectrum: Introducing electron-donating groups like amines can shift the absorption to longer wavelengths (green or red light), allowing for deeper tissue penetration. nih.gov

Enhance singlet oxygen yield: The incorporation of heavy atoms like bromine is a common strategy to increase the efficiency of singlet oxygen generation. nih.gov

Improve water solubility: The addition of charged moieties, such as pyridinium (B92312) salts, can enhance water solubility, which is advantageous for biological applications. acs.org

Tuning Electronic and Photophysical Properties: For applications in dyes and molecular electronics, the focus is on fine-tuning the electronic structure. This is achieved by introducing a variety of substituents with different electronic characteristics (donor/acceptor) at specific positions to control the absorption and emission wavelengths, as well as the redox potentials. researchgate.netsci-hub.ru

Developing Novel Antimicrobial and Anticancer Agents: SAR studies guide the synthesis of new analogs with improved potency and selectivity against pathogens and cancer cells. mdpi.comull.esnih.gov For example, specific amino-substituted phenalenones have been designed and evaluated as anti-leishmanial agents. mdpi.com

Creating Catalytic Systems: The ability of the 9-oxidophenalenone ligand to chelate metals is exploited in the design of novel catalytic systems. The electronic properties of the phenalenone backbone can be modified to influence the catalytic activity of the metal center. rsc.org

Comparative Analysis with Structurally Similar Phenalenone Derivatives

Positional Isomers: Isomers such as 7-hydroxy-6H-phenalen-6-one and 4-hydroxy-3H-phenalen-3-one exhibit different hydrogen-bonding networks and electronic conjugation pathways. This leads to distinct spectroscopic signatures. For instance, 9-hydroxyphenalenone has a characteristic UV-Vis absorption band at a longer wavelength (around 430 nm) due to its extended π-conjugation, whereas 7-hydroxy derivatives show a hypsochromic (blue) shift.

Alkoxy Derivatives: Replacing the hydroxyl group with an alkoxy group, such as in 9-butoxyphenalenone, can introduce steric hindrance. These bulkier substituents can cause the phenalenone core to deviate from planarity, which in turn disrupts π-stacking interactions. In contrast, the parent 9-hydroxyphenalenone is nearly perfectly planar.

Amino-Substituted Derivatives: The introduction of an amino group, for example at the 6-position, can significantly alter the photophysical properties. 6-Aminophenalenone derivatives can be highly fluorescent, a property not prominent in 9-hydroxyphenalenone itself. nih.gov

Parent Phenalenone: While the parent phenalenone is a potent photosensitizer, its derivatives are often designed to improve upon its properties, such as shifting its absorption to longer wavelengths or improving its solubility for biological applications. acs.org

The table below provides a comparative analysis of 9-hydroxyphenalenone with some of its derivatives:

CompoundKey Structural Difference from 9-HydroxyphenalenoneImpact on Properties
7-Hydroxy-6H-phenalen-6-onePositional isomer of the hydroxyl group. Different hydrogen-bonding and electronic conjugation; hypsochromic shift in UV-Vis absorption.
9-ButoxyphenalenoneAlkoxy group instead of a hydroxyl group. Bulkier substituent induces torsional strain and disrupts planarity and π-stacking.
6-Amino-2,5-dibromo-9-hydroxyphenalenoneAddition of an amino group at position 6 and bromine at positions 2 and 5. nih.govRed-shifted absorption, good fluorescence, and efficient singlet oxygen production. nih.gov
5-Methyl-9-hydroxyphenalenoneAddition of a methyl group at position 5. Increased hydrophobicity, which may influence solubility and bioactivity.
PhenalenoneLacks the 9-hydroxyl group. acs.orgPotent photosensitizer, but derivatives are designed for improved properties like longer wavelength absorption. acs.org

Advanced Analytical Methodologies for 1h Phenalen 1 One, 9 Hydroxy in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental for the purification and isolation of 1H-Phenalen-1-one, 9-hydroxy- from synthesis reaction mixtures and natural product extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of 1H-Phenalen-1-one, 9-hydroxy-. Reversed-phase chromatography is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the target compound from its isomers or other components in a mixture. nih.gov For instance, a gradient system of water and acetonitrile (B52724) is frequently used. The detection is typically performed using a Diode Array Detector (DAD), which allows for monitoring at specific wavelengths, such as 254 nm, where phenalenone derivatives exhibit strong absorbance. Semi-preparative HPLC can be used for purification, employing columns with larger diameters to handle greater sample loads. mpg.de

Column Chromatography: For larger-scale purification, column chromatography is the method of choice. orgchemboulder.comanveshanaindia.com This technique uses a solid adsorbent, such as silica (B1680970) gel or alumina, as the stationary phase. orgchemboulder.comanveshanaindia.com The separation is based on the differential adsorption of the components in the mixture to the stationary phase. anveshanaindia.com A solvent or a mixture of solvents (the eluent) is passed through the column to facilitate the separation. orgchemboulder.com For instance, after synthesis, 1H-Phenalen-1-one, 9-hydroxy- can be purified from the reaction mixture by column chromatography to yield a high-purity product. researchgate.net The effectiveness of the separation is highly dependent on the choice of the solvent system.

Table 1: Chromatographic Conditions for 1H-Phenalen-1-one, 9-hydroxy- Analysis

Technique Stationary Phase Mobile Phase (Eluent) Detection Purpose
HPLC C18 Water:Acetonitrile (gradient) DAD (λ = 254 nm) Purity analysis, Quantification
Column Chromatography Silica Gel Ethyl Acetate/Hexane Visual/TLC Purification

Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are indispensable for the detection, characterization, and quantification of 1H-Phenalen-1-one, 9-hydroxy-, owing to its distinct electronic properties.

UV-Visible (UV-Vis) Spectroscopy: 1H-Phenalen-1-one, 9-hydroxy- exhibits characteristic absorption bands in the UV-Vis region due to π→π* electronic transitions within its extended π-conjugated system. mdpi.com The absorption spectrum typically shows structured bands in the range of 300 to 450 nm, contributing to its yellow to orange color. mdpi.comresearchgate.net A characteristic absorption band is observed around 430 nm. The position and intensity of these absorption maxima can be influenced by substituents on the phenalenone core and the solvent used. sci-hub.ru This technique is routinely used for quantification and to monitor reactions involving this compound.

Fluorescence Spectroscopy: 1H-Phenalen-1-one, 9-hydroxy- and its derivatives are often fluorescent, emitting light upon excitation with UV or visible light. sci-hub.ru The emission spectra provide valuable information about the electronic structure and dynamics of the excited state. aip.orgaip.org For instance, studies have shown that the fluorescence of 9-hydroxyphenalenone can be influenced by intramolecular proton transfer in the excited state. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and environment. sci-hub.ru Unrelaxed fluorescence has been observed for this compound in solid neon, indicating relatively slow vibrational relaxation in the first excited singlet state. aip.orgaip.org

Table 2: Spectroscopic Properties of 1H-Phenalen-1-one, 9-hydroxy-

Spectroscopic Method Wavelength Range Observation Reference
UV-Vis Absorption ~250–400 nm π→π* transitions
UV-Vis Absorption ~430 nm Characteristic absorption band
UV-Vis Absorption 300-450 nm Structured bands due to π→π* transitions mdpi.com
Fluorescence Emission Varies with excitation Emission from excited state sci-hub.ru

Derivatization Strategies for Enhanced Analytical Signal and Detection

Chemical derivatization is a powerful strategy to enhance the detectability and improve the chromatographic behavior of 1H-Phenalen-1-one, 9-hydroxy-. mdpi.comspectroscopyonline.com This involves chemically modifying the molecule to introduce a functional group that provides a stronger analytical signal or improves its separation characteristics. spectroscopyonline.com

One common derivatization approach involves the reaction of the hydroxyl group. For example, methylation of the hydroxyl group with methyl iodide can be performed. nih.gov This modification can alter the polarity and volatility of the compound, potentially improving its behavior in certain chromatographic systems.

Another strategy is to introduce functional groups that enhance the response in specific detectors. For instance, introducing a group that is easily ionizable can significantly boost the signal in mass spectrometry. mdpi.com While not always necessary for 1H-Phenalen-1-one, 9-hydroxy- due to its inherent spectroscopic properties, derivatization can be crucial when dealing with very low concentrations or complex matrices where background interference is high. For example, introducing bromo groups via bromination with N-bromosuccinimide (NBS) can alter the electronic properties and potentially serve as a heavy-atom tag for certain detection methods. nih.gov The introduction of various functional groups at different positions on the phenalenone ring can also be used to synthesize a library of derivatives with tailored photophysical properties. sci-hub.ru

Table 3: Chemical Compounds Mentioned

Compound Name
1H-Phenalen-1-one, 9-hydroxy-
Acetonitrile
Ethyl Acetate
Hexane
Trifluoroacetic acid (TFA)
Methyl iodide

Future Research Trajectories and Translational Outlook

Exploration of Novel and Sustainable Synthetic Routes

While established methods for synthesizing 9-hydroxyphenalenone exist, future research will likely focus on developing more sustainable and efficient synthetic strategies. acs.org Current methods often involve a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular Michael addition. acs.org Other approaches include the oxidation of 9-hydroxyphenalenone using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in an acidic medium. Alternative methods have explored the use of hydrogen peroxide or enzymatic catalysis for hydroxylation.

Future efforts could be directed towards:

Flow Chemistry: The adoption of continuous flow reactors could enhance scalability, offering better control over reaction parameters and consistent product quality, which is crucial for industrial applications.

Novel Precursors and Methodologies: Exploring alternative starting materials and novel synthetic transformations could lead to more efficient and versatile routes to 9-hydroxyphenalenone and its derivatives. This includes leveraging reactions like the Suzuki coupling to introduce diverse functionalities. sci-hub.ru

Deeper Mechanistic Understanding of Biological Activities and Cellular Targets

9-Hydroxyphenalenone has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compelling candidate for further investigation. ontosight.ai Future research should aim to elucidate the precise molecular mechanisms underlying these effects.

Key areas of focus include:

Target Identification: Identifying the specific cellular proteins and pathways that 9-hydroxyphenalenone interacts with is a critical next step. Its ability to participate in hydrogen bonding and π-π interactions suggests it could modulate the function of various biomolecules.

Mechanism of Action: Detailed studies are needed to understand how the compound exerts its biological effects. For instance, in the context of anticancer activity, its potential to act as a photosensitizer and generate reactive oxygen species (ROS) warrants further exploration.

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of 9-hydroxyphenalenone derivatives will help to establish clear structure-activity relationships. This will guide the design of new analogs with enhanced potency and selectivity for specific biological targets.

Development of Next-Generation Functional Materials with Tunable Properties

The unique electronic properties of 9-hydroxyphenalenone make it an attractive building block for the development of advanced functional materials. researchgate.net Its ability to form chelate complexes with metals opens up possibilities for creating materials with tailored electronic and optical properties. researchgate.netmdpi.com

Future research could explore:

Organic Electronics: Investigating the potential of 9-hydroxyphenalenone derivatives in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as electron-transporting materials. acs.org

Sensors: The fluorescence quenching observed in the presence of certain metal ions, such as Cu²⁺, suggests the potential for developing highly sensitive and selective fluorescent sensors. researchgate.net

Molecular Spintronics: The use of 9-hydroxyphenalenone as a ligand in lanthanide complexes has shown promise for creating single-molecule magnets (SMMs), which are essential for the development of next-generation data storage and quantum computing technologies. beilstein-journals.org

Advanced Computational Modeling for Predictive Research and Drug Design

Computational methods are powerful tools for accelerating research and development. In the context of 9-hydroxyphenalenone, advanced computational modeling can provide valuable insights and guide experimental work.

Future applications of computational modeling include:

Predicting Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, spectroscopic properties, and reactivity of 9-hydroxyphenalenone and its derivatives. sci-hub.ru This can help in the rational design of new molecules with desired characteristics.

Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions and biological processes involving 9-hydroxyphenalenone. For example, modeling the intramolecular proton transfer can provide a deeper understanding of its tautomeric equilibrium. jlu.edu.cn

Virtual Screening and Drug Design: Molecular docking and dynamics simulations can be employed to predict the binding of 9-hydroxyphenalenone derivatives to specific biological targets, aiding in the design of new drug candidates.

Opportunities in Chemical Biology, Proteomics, and Advanced Drug Discovery

The intersection of chemistry and biology offers exciting opportunities for leveraging the unique properties of 9-hydroxyphenalenone in advanced research and therapeutic development.

Future research directions in this area include:

Chemical Probes: Developing 9-hydroxyphenalenone-based chemical probes to study biological processes. These probes could be used to identify and characterize new cellular targets and pathways.

Proteomics: Utilizing proteomics approaches to identify the protein binding partners of 9-hydroxyphenalenone, providing a global view of its cellular interactions.

Advanced Drug Discovery Platforms: Integrating 9-hydroxyphenalenone and its derivatives into high-throughput screening platforms to identify new lead compounds for various diseases. The development of compound libraries and activity mapping can streamline the discovery of novel bioactive agents.

Q & A

Basic: What are the established synthetic routes for 1H-Phenalen-1-one, 9-hydroxy-?

Methodological Answer:
The synthesis of 1H-Phenalen-1-one derivatives typically involves oxidative cyclization or hydroxylation of precursor polycyclic aromatic hydrocarbons. For 9-hydroxy substitution, controlled hydroxylation using oxidizing agents like H₂O₂ under acidic conditions or enzymatic catalysis has been reported. Key steps include:

  • Precursor selection : Start with phenalenone derivatives (e.g., 1H-phenalen-1-one) to ensure structural fidelity.
  • Hydroxylation optimization : Adjust reaction pH (e.g., pH 8.6–8.8 for epoxide formation in related compounds ) and temperature to avoid over-oxidation.
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
    Validate purity via HPLC and NMR (¹H/¹³C) .

Basic: How can researchers characterize the physical and chemical properties of 1H-Phenalen-1-one, 9-hydroxy-?

Methodological Answer:
Characterization should integrate:

  • Spectroscopic analysis :
    • UV-Vis : Identify π→π* transitions in the 250–400 nm range.
    • FTIR : Confirm hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹.
    • NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 9–10 ppm) .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (expected >200°C for aromatic systems).
  • Solubility profiling : Test in polar (e.g., methanol) vs. nonpolar solvents (e.g., hexane) to guide experimental design .

Advanced: What experimental strategies resolve contradictions in spectroscopic data for 9-hydroxy-substituted phenalenones?

Methodological Answer:
Contradictions in spectral data (e.g., unexpected splitting in NMR or IR shifts) may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Tautomer identification : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .
  • Advanced mass spectrometry : Employ HRMS (High-Resolution MS) to confirm molecular ion peaks and rule out adducts.
  • Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Advanced: How can researchers design experiments to study the reactivity of 9-hydroxy-1H-phenalen-1-one under oxidative conditions?

Methodological Answer:
To probe oxidative reactivity:

  • Variable oxidant screening : Test H₂O₂, m-CPBA, and TEMPO under controlled pH and temperature.
  • Kinetic monitoring : Use in-situ UV-Vis or Raman spectroscopy to track intermediate formation (e.g., quinone derivatives).
  • Product isolation : Employ preparative TLC or HPLC to isolate and characterize oxidation products (e.g., dimerized or ring-opened compounds).
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in H₂O₂) to trace oxygen incorporation pathways .

Advanced: What computational methods are suitable for modeling the electronic structure of 9-hydroxy-1H-phenalen-1-one?

Methodological Answer:
Computational approaches include:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and redox potentials.
  • MD simulations : Study solvation effects using explicit solvent models (e.g., water or ethanol) .
  • TD-DFT for spectra prediction : Compare calculated UV-Vis absorption bands with experimental data to validate electronic transitions .
  • NBO analysis : Quantify intramolecular hydrogen bonding between hydroxyl and carbonyl groups .

Basic: What safety protocols are critical when handling 9-hydroxy-1H-phenalen-1-one in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Advanced: How can researchers optimize the photostability of 9-hydroxy-1H-phenalen-1-one for fluorescence studies?

Methodological Answer:

  • Light exposure control : Conduct experiments under inert atmospheres (N₂/Ar) to minimize photo-oxidation.
  • Additive screening : Test radical scavengers (e.g., BHT) or triplet quenchers (e.g., cyclooctatetraene).
  • Encapsulation : Use cyclodextrins or liposomes to shield the compound from UV radiation .
  • Lifetime measurements : Perform time-resolved fluorescence spectroscopy to quantify decay kinetics under varying conditions .

Advanced: What strategies address low yields in the synthesis of 9-hydroxy-1H-phenalen-1-one derivatives?

Methodological Answer:

  • Catalyst optimization : Screen transition-metal catalysts (e.g., Cu(I)/Fe(III)) for hydroxylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled dielectric heating .
  • Byproduct analysis : Use LC-MS to identify and quantify side products (e.g., over-oxidized quinones).
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (pH, temperature, stoichiometry) .

Basic: What analytical techniques confirm the absence of impurities in 9-hydroxy-1H-phenalen-1-one?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with gradient elution (water:acetonitrile) and monitor at λ = 254 nm.
  • Melting point analysis : Compare observed mp with literature values (Δmp < 2°C indicates purity).
  • Elemental analysis : Confirm C/H/O ratios within 0.3% of theoretical values .
  • TLC validation : Spot development in multiple solvent systems (e.g., EtOAc/hexane 1:1 vs. 3:7) .

Advanced: How can surface-adsorption studies of 9-hydroxy-1H-phenalen-1-one inform indoor air chemistry models?

Methodological Answer:

  • Microscopic imaging : Use AFM or SEM to analyze adsorption on indoor surfaces (e.g., glass, paint).
  • Kinetic profiling : Measure adsorption/desorption rates via QCM (Quartz Crystal Microbalance) under varying humidity .
  • Oxidant interaction : Expose surface-bound compounds to ozone or NOx and track degradation via ToF-SIMS .
  • Computational modeling : Apply Langmuir isotherms to predict partitioning coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.